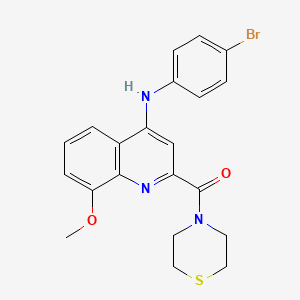

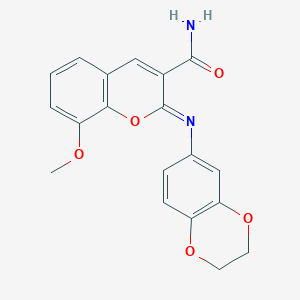

(4-((4-Bromophenyl)amino)-8-methoxyquinolin-2-yl)(thiomorpholino)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multi-step procedures starting from commercially available reagents. For instance, a N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative was synthesized using a sequence of Povarov cycloaddition reaction and N-furoylation processes . Similarly, thiazolyl compounds with amino substitutions were synthesized and characterized by spectroscopic methods . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are elucidated using techniques such as FTIR, NMR, and mass spectrometry . Density functional theory (DFT) calculations are performed to optimize the structures and analyze stability and charge transfer . These studies provide insights into the electronic and geometric properties of the molecules, which are crucial for understanding their reactivity and interaction with biological targets.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of the compounds similar to "(4-((4-Bromophenyl)amino)-8-methoxyquinolin-2-yl)(thiomorpholino)methanone". However, the synthesis and characterization of structurally related compounds suggest that they may undergo typical reactions associated with their functional groups, such as amide bond formation, electrophilic aromatic substitution, and cycloaddition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are inferred from their molecular structures and DFT calculations. The HOMO-LUMO energy gap is used to explain the thermodynamic stability and reactivity of the compounds . The presence of electron-donating and electron-withdrawing groups in the molecules influences their physical properties, such as solubility and melting points, as well as their chemical reactivity .

Wissenschaftliche Forschungsanwendungen

Synthesis and Imaging Applications

(4-((4-Bromophenyl)amino)-8-methoxyquinolin-2-yl)(thiomorpholino)methanone and its derivatives are involved in advanced synthetic processes for potential applications in imaging and diagnostics. For instance, the synthesis of [11C]HG-10-102-01, structurally similar to our compound of interest, demonstrates its potential use as a PET agent for imaging LRRK2 enzyme in Parkinson's disease (Wang et al., 2017). This synthesis highlights the relevance of such compounds in neurodegenerative disease research, providing a tool for better understanding and possibly diagnosing conditions like Parkinson's.

Antioxidant and Cytotoxic Activities

Research into similar compounds has shown promising antioxidant properties, which could have implications for their use in mitigating oxidative stress-related diseases. For example, derivatives with bromine have been synthesized and found to possess effective antioxidant power, suggesting potential for therapeutic use in conditions characterized by oxidative stress (Çetinkaya et al., 2012). Additionally, 3-hydroxyquinolin-4(1H)-one derivatives, related in structure to our compound of interest, have been synthesized and demonstrated cytotoxic activity against various cancer cell lines, indicating potential for cancer research and therapy (Kadrić et al., 2014).

Fluorescence Properties for Labeling and Analysis

Some derivatives exhibit fluorescence properties, making them useful as labeling agents in biochemical and medical research. For instance, 6-methoxy-4-quinolone, related in structural motif to our compound, is highlighted for its strong fluorescence in a wide pH range of aqueous media, making it suitable as a fluorescent labeling reagent for analytical applications (Hirano et al., 2004). This property is particularly valuable in the development of novel diagnostic tools and for research into cellular and molecular processes.

Synthetic Pathways and Chemical Transformations

The chemical versatility of (4-((4-Bromophenyl)amino)-8-methoxyquinolin-2-yl)(thiomorpholino)methanone allows for diverse synthetic pathways and transformations. Studies have developed efficient methods for synthesizing similar compounds, demonstrating their broad applicability in organic synthesis and potential for creating novel molecules with therapeutic properties (Jing et al., 2018).

Eigenschaften

IUPAC Name |

[4-(4-bromoanilino)-8-methoxyquinolin-2-yl]-thiomorpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20BrN3O2S/c1-27-19-4-2-3-16-17(23-15-7-5-14(22)6-8-15)13-18(24-20(16)19)21(26)25-9-11-28-12-10-25/h2-8,13H,9-12H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRCUNNJXNYPID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N=C(C=C2NC3=CC=C(C=C3)Br)C(=O)N4CCSCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((4-Bromophenyl)amino)-8-methoxyquinolin-2-yl)(thiomorpholino)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid](/img/structure/B2499592.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-((benzyloxy)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2499593.png)

![2-(sec-butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2499597.png)

![1-[(3-chlorophenyl)methyl]-N-(2-methylsulfanylphenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2499598.png)

![2-[1-(Oxan-3-ylmethyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2499602.png)

![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2499610.png)

![5-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2499612.png)

![2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2499613.png)